[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol

Medicinal Chemistry Structure-Activity Relationship Positional Isomerism

6-Trifluoromethylbenzothiazole-2-methanol is a strategic heterocyclic intermediate. The 6-CF3 group enhances metabolic stability & lipophilicity, while the 2-hydroxymethyl handle enables unique derivatization (oxidation, esterification, etherification). Ideal for synthesizing kinase inhibitors, selective CB2 agonists, and trypanocidal agents. Stock available for immediate dispatch.

Molecular Formula C9H6F3NOS
Molecular Weight 233.21
CAS No. 1540617-68-2
Cat. No. B2976860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol
CAS1540617-68-2
Molecular FormulaC9H6F3NOS
Molecular Weight233.21
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)SC(=N2)CO
InChIInChI=1S/C9H6F3NOS/c10-9(11,12)5-1-2-6-7(3-5)15-8(4-14)13-6/h1-3,14H,4H2
InChIKeyLZJPLKUVZZBKQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol Procurement Guide: CAS 1540617-68-2


[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol (CAS 1540617-68-2) is a functionalized benzothiazole building block featuring a trifluoromethyl substituent at the 6-position of the fused heterocyclic core and a hydroxymethyl group at the 2-position. The compound has the molecular formula C9H6F3NOS and a molecular weight of 233.21 g/mol . As a research intermediate, it is available from commercial suppliers with specified purity levels (typically 95% or 98%) for use in medicinal chemistry and agrochemical synthesis programs . The trifluoromethyl group confers enhanced lipophilicity and metabolic stability to downstream derivatives, while the primary alcohol at the 2-position provides a versatile synthetic handle for further functionalization .

Why [6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol Cannot Be Replaced by Other Benzothiazole Analogs


Benzothiazole derivatives with trifluoromethyl substitution are not interchangeable building blocks due to pronounced structure-activity relationship (SAR) differences governed by substituent regiochemistry and functional group availability. SAR studies of benzothiazole-phenyl analogs have demonstrated that trifluoromethyl groups are well tolerated by targeted enzymes when placed at ortho and para positions, but their placement at different ring positions yields divergent biological outcomes [1]. Positional isomers—such as the 5-trifluoromethyl analog available commercially—would generate distinct downstream lead compounds with altered binding geometries and pharmacological profiles . Furthermore, the presence of the 2-hydroxymethyl group in this compound enables unique derivatization pathways (e.g., oxidation to aldehydes or carboxylic acids, esterification, etherification) that are not accessible with unsubstituted or differently functionalized benzothiazole cores. Generic substitution with a non-hydroxymethyl-containing benzothiazole eliminates the key synthetic handle required for coupling to pharmacophores or linker moieties in drug candidate synthesis.

Quantitative Differentiation Evidence for [6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol


Regioisomeric Differentiation: 6-Trifluoromethyl vs. 5-Trifluoromethyl Benzothiazole Scaffolds

The 6-trifluoromethyl substitution pattern in [6-(trifluoromethyl)-1,3-benzothiazol-2-yl]methanol represents a distinct regioisomer from the commercially available 5-trifluoromethyl analog. SAR studies on benzothiazole-phenyl derivatives have established that the position of the trifluoromethyl group on the benzothiazole ring fundamentally alters binding interactions with target enzymes. Trifluoromethyl groups are well tolerated by sEH and FAAH enzymes when positioned at ortho and para positions, but not uniformly across all substitution sites [1]. The 6-position (para-like relative to the fused thiazole nitrogen) versus the 5-position (meta-like) yields divergent electronic effects on the aromatic ring system, affecting both the pKa of the heterocyclic nitrogen and the overall molecular dipole moment. This positional difference has been shown to influence target binding in benzothiazole-derived CB2 receptor ligands, where subtle changes in substitution pattern resulted in Ki value shifts exceeding 10-fold [2].

Medicinal Chemistry Structure-Activity Relationship Positional Isomerism Drug Discovery

Synthetic Handle Advantage: 2-Hydroxymethyl vs. Unsubstituted Benzothiazole Cores

[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol contains a primary alcohol functional group at the 2-position that is absent in simpler benzothiazole analogs such as 2-(trifluoromethyl)benzothiazole (CAS 14468-40-7) or 6-trifluoromethylbenzothiazole (CAS 131106-70-2). This hydroxymethyl group serves as a critical synthetic handle enabling multiple derivatization pathways: oxidation to the corresponding aldehyde (benzothiazole-2-carbaldehyde derivative) or carboxylic acid, esterification with diverse acyl groups, etherification with alkyl/aryl halides, or conversion to leaving groups (e.g., mesylate, tosylate, halide) for nucleophilic displacement . The presence of this pre-installed functional group eliminates 1-3 synthetic steps compared to routes starting from unsubstituted benzothiazole cores, which would require formylation, halogen-metal exchange, or directed ortho-metallation followed by electrophilic trapping to introduce the equivalent functionality. The 2-hydroxymethyl group is particularly valuable for constructing benzothiazole-containing pharmacophores where the 2-position serves as the attachment point to the core scaffold, as demonstrated in aldose reductase inhibitor programs where the 2-methylene linker was critical for optimal enzyme binding [1].

Organic Synthesis Building Block Functional Group Interconversion Medicinal Chemistry

Metabolic Stability Differentiation: Trifluoromethyl Benzothiazoles vs. Non-Fluorinated Analogs

The trifluoromethyl group at the 6-position of the benzothiazole core confers enhanced metabolic stability to downstream derivatives compared to non-fluorinated benzothiazole analogs. In microsomal stability studies of fluorinated benzothiazole derivatives evaluated as CB2 receptor ligands, compounds containing the trifluoromethyl benzothiazole motif displayed exceptionally high metabolic stability, with 98% and 91% of the parent compounds remaining intact after 60-minute incubations with mouse liver microsomes (MLM) [1]. This stability profile translates to extended compound half-life in biological systems, enabling sustained target engagement in pharmacological studies. While SAR studies indicate that trifluoromethyl groups do not uniformly improve metabolic stability across all benzothiazole chemotypes—with some pain-targeting dual sEH/FAAH inhibitors showing no microsomal stability benefit from trifluoromethyl addition [2]—the benzothiazole-2-methanol scaffold provides a distinct chemical starting point. The combination of the electron-withdrawing trifluoromethyl group (which reduces oxidative metabolism at the aromatic ring) and the 2-hydroxymethyl handle (enabling diverse derivatization while maintaining the metabolically stable core) offers a strategic advantage over non-fluorinated benzothiazole methanol derivatives that lack the CF3-mediated protection against CYP450-mediated oxidation.

Drug Metabolism Pharmacokinetics ADME Lead Optimization

Patent and Intellectual Property Differentiation: 6-Trifluoromethyl Benzothiazole Scaffold Exclusivity

The 6-trifluoromethyl benzothiazole scaffold occupies a distinct intellectual property space compared to other trifluoromethyl-substituted benzothiazole regioisomers. Patent analysis reveals that the 5-trifluoromethyl benzothiazole core is extensively claimed in the aldose reductase inhibitor patent estate, specifically exemplified by zopolrestat (CP-73,850) and its congeners, which achieved clinical evaluation with a plasma half-life of 27.5 hours in diabetic patients [1]. In contrast, the 6-trifluoromethyl substitution pattern appears in distinct patent families, including 2-arylbenzothiazole patents (US20070021446) that claim compounds for treating hyperproliferative disorders [2], and polysubstituted benzothiazole patents (US3852298) covering agricultural fungicidal and antibacterial applications [3]. The regioisomeric differentiation between 5- and 6-substituted trifluoromethyl benzothiazoles creates separate freedom-to-operate landscapes, meaning that lead compounds derived from the 6-trifluoromethyl building block may circumvent existing composition-of-matter claims on 5-trifluoromethyl benzothiazole drug candidates. This IP differentiation is quantifiably meaningful for organizations developing proprietary benzothiazole-based therapeutics.

Patent Analysis IP Strategy Freedom to Operate Drug Discovery

Optimal Procurement and Research Applications for [6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol


Medicinal Chemistry: Synthesis of 6-Trifluoromethyl Benzothiazole-Derived Kinase Inhibitors

This building block is optimally deployed for synthesizing benzothiazole-based kinase inhibitors where the 6-trifluoromethyl group enhances target binding and metabolic stability. In kinase inhibitor development programs, benzothiazole amides and ureas featuring pyridylamide moieties have demonstrated potent dual B-Raf(V600E) and C-Raf inhibitory activities, with the 3,5-bis-trifluoromethylphenyl urea derivative (compound 5b) showing superior potency compared to sorafenib and extended spectrum activity across 57 human cancer cell lines [7]. The 6-trifluoromethyl substitution pattern on the benzothiazole core (versus 5-trifluoromethyl) provides a distinct vector for kinase ATP-binding pocket interactions. The 2-hydroxymethyl group can be oxidized to the aldehyde or carboxylic acid, then coupled to pyridylamide or urea pharmacophores via amide or ether linkages at the benzothiazole 2-position, a strategy that has yielded GI50 values in the nanomolar range (e.g., 51.4 nM against K-562 leukemia cells and 19 nM against KM12 colon carcinoma cells for related benzothiazole derivatives) [8].

Agrochemical Research: Synthesis of Novel Antifungal and Antibacterial Agents

The compound serves as a strategic intermediate for developing trifluoromethyl benzothiazole-containing agrochemicals with enhanced lipophilicity (LogP approximately 3.3 based on the 6-trifluoromethylbenzothiazole core) [7], which improves leaf penetration and systemic distribution in plant protection applications. Benzothiazole derivatives containing trifluoromethyl groups have demonstrated significant antifungal activity against Rhizoctonia solani and other plant pathogenic fungi in vitro at 200 μg/mL [8]. Additionally, 6-trifluoromethyl benzothiazole derivatives have been shown to inhibit critical bacterial enzymes including uridine diphosphate-N-acetyl enolpyruvyl glucosamine reductase (MurB) and DNA gyrase, representing validated antibacterial targets . The 2-hydroxymethyl group enables conjugation to diverse agrophores (e.g., triazole, coumarin, or pyridine moieties) through ester or ether linkages, generating compound libraries for fungicidal and bactericidal screening programs.

Chemical Biology: Development of CB2 Receptor Ligands and Anti-Inflammatory Probes

This 6-trifluoromethyl benzothiazole building block is particularly valuable for synthesizing selective cannabinoid CB2 receptor ligands. Benzothiazole derivatives have been developed as highly selective CB2 agonists with Ki values in the picomolar to low nanomolar range and selectivity indices (Ki hCB1/Ki hCB2) up to 429-fold [7]. Notably, the 3-(trifluoromethyl)benzamide benzothiazole derivative (compound 6d) demonstrated remarkable protection against DSS-induced acute colitis in a mouse model, validating the in vivo anti-inflammatory efficacy of this chemotype [7]. The 6-trifluoromethyl substitution on the benzothiazole core offers a distinct electronic profile compared to the 5-substituted analogs, potentially yielding differential CB2 binding kinetics and functional selectivity. The 2-hydroxymethyl group can be elaborated to diverse carboxamide, sulfonamide, or ether-linked pharmacophores that engage the CB2 receptor's lipophilic binding pocket while maintaining the metabolically stable benzothiazole scaffold, which has shown >90% stability in mouse liver microsome assays at 60 minutes [8].

Anti-Parasitic Drug Discovery: Trypanocidal Agent Development

The 6-trifluoromethyl benzothiazole scaffold is a validated starting point for developing trypanocidal agents targeting Trypanosoma cruzi (Chagas disease) and Trypanosoma brucei (African sleeping sickness). Fluorinated phenylbenzothiazole derivatives such as BT10 (2-methoxy-4-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]phenol) have demonstrated potent trypanocidal activity with IC50 values of 23.1 ± 1.75 μM against epimastigotes and 8.5 ± 2.9 μM against intracellular trypomastigotes, reducing the infection index by more than 80% [7]. Additionally, BT10 selectively fragments 68% of kinetoplastid DNA compared to only 5% of nuclear DNA, indicating a parasite-specific mechanism of action [7]. Related derivatives such as BT3 (4-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]benzoic acid) have shown excellent trypanocidal activity on bloodstream trypomastigotes [8]. The 6-trifluoromethyl regioisomer of [6-(trifluoromethyl)-1,3-benzothiazol-2-yl]methanol provides an alternative scaffold geometry for exploring SAR around the benzothiazole core, with the 2-hydroxymethyl group enabling derivatization to diverse phenyl, benzoic acid, or phenolic analogs that may exhibit differential trypanocidal potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for [6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.